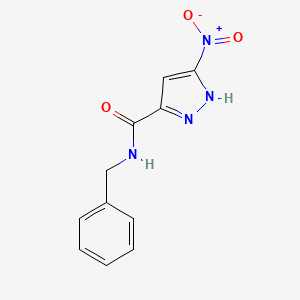![molecular formula C17H11ClN2O5S B10943000 Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10943000.png)
Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C17H11ClN2O5S. This compound is notable for its unique structure, which includes a benzothiophene core, a nitrobenzoyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method starts with the nitration of a benzothiophene derivative to introduce the nitro group. This is followed by chlorination to add the chlorine atom. The final step involves esterification to form the carboxylate ester. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents like thionyl chloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and methanol.
Scientific Research Applications
Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-nitrobenzoate
- 4-Methyl-3-nitrobenzoyl chloride
- Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate
Uniqueness
Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a combination of functional groups that enable diverse chemical reactions and potential biological activities .
Properties
Molecular Formula |
C17H11ClN2O5S |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(18)12-7-4-10(8-13(12)26-15)19-16(21)9-2-5-11(6-3-9)20(23)24/h2-8H,1H3,(H,19,21) |
InChI Key |
OMEVVWBUHFVDHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942922.png)
![2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10942925.png)
![1-cyclohexyl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10942932.png)
![(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10942934.png)

![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10942942.png)
![4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10942945.png)
![2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10942947.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10942954.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942960.png)
![5,7-bis(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942966.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10942985.png)
![N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10942986.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B10943007.png)
